![molecular formula C13H17N3O B5675179 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, also known as MBZP, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. MBZP has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood. However, it has been suggested that N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide may act by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition may lead to the disruption of microtubule formation, which is necessary for cell division. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has also been found to exhibit antiviral activity by inhibiting the replication of herpes simplex virus type 1 and 2.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying cell division, apoptosis, and inflammation. However, there are also limitations to using N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide. One area of interest is the development of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide derivatives with improved biological activity and reduced cytotoxicity. Another area of interest is the study of the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, which may lead to the development of new drugs with similar activity. In addition, the potential therapeutic applications of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in cancer and viral infections warrant further investigation. Finally, the use of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide as a tool for studying cell division, apoptosis, and inflammation may lead to new insights into these processes.
Méthodes De Synthèse
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine with propanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide.
Applications De Recherche Scientifique
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to have antiviral activity against herpes simplex virus type 1 and 2, and anti-inflammatory activity in animal models of inflammation.
Propriétés
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-13(17)14-9-8-12-15-10-6-4-5-7-11(10)16(12)2/h4-7H,3,8-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQLTVCPHXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5675099.png)
![1-methyl-2-oxo-8-{[2-(propylamino)pyrimidin-5-yl]methyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675104.png)
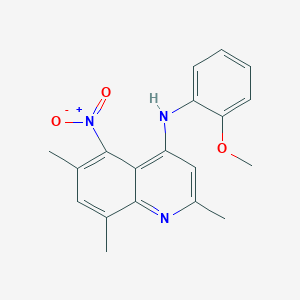
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5675118.png)
![1'-[(1-methyl-1H-indol-6-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5675124.png)
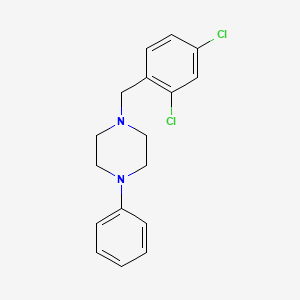
![3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5675132.png)
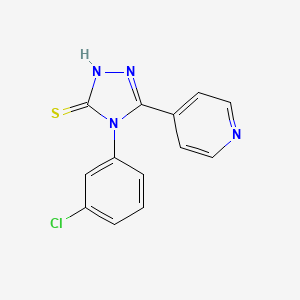
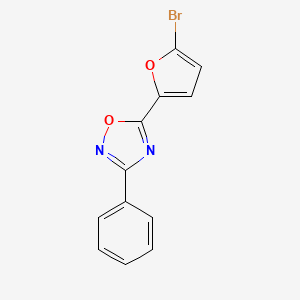
![8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675166.png)
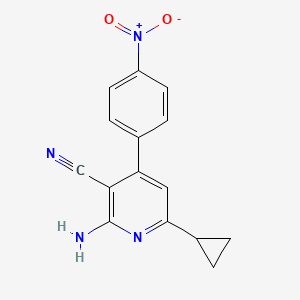
![4-[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5675172.png)
![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)
![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)